p-Diazoquinone

Description

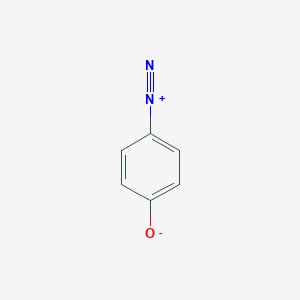

Structure

3D Structure

Properties

CAS No. |

932-97-8 |

|---|---|

Molecular Formula |

C6H4N2O |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

4-diazoniophenolate |

InChI |

InChI=1S/C6H4N2O/c7-8-5-1-3-6(9)4-2-5/h1-4H |

InChI Key |

WTQZSMDDRMKJRI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+]#N)[O-] |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[O-] |

Synonyms |

4-diazoquinone p-diazoquinone |

Origin of Product |

United States |

Scientific Research Applications

Photolithography

Overview : p-Diazoquinone is primarily utilized in the semiconductor industry as a photoresist material. It is mixed with novolac resin to create positive photoresists that are essential for patterning in integrated circuit fabrication.

- Mechanism : Upon exposure to UV light, this compound undergoes a photochemical reaction that transforms it into a compound that becomes soluble in aqueous developers. This solubility change allows for the selective removal of exposed areas during the development process, forming intricate patterns necessary for semiconductor devices .

Case Study: Positive Photoresist Development

- Study Reference : A study demonstrated the effectiveness of diazonaphthoquinone-based photoresists in various lithographic techniques, highlighting their role in improving resolution and sensitivity in microfabrication processes .

- Results : The incorporation of this compound allowed for finer feature sizes and improved pattern fidelity, essential for advancing semiconductor technology.

X-ray Lithography

Overview : this compound has been adapted for use in X-ray lithography, which requires high sensitivity to radiation.

- Enhancements : Research indicates that chemically binding iodine to the diazoquinone structure significantly increases its sensitivity to X-ray exposure. This modification enhances the performance of photoactive compounds used in X-ray resists .

Data Table: Sensitivity Improvement

| Modification | Sensitivity Increase |

|---|---|

| No Iodine | Baseline |

| 1 Iodine Atom | Moderate Increase |

| 2 Iodine Atoms | Significant Increase |

Organic Light-Emitting Diodes (OLEDs)

Overview : Recent advancements have explored the use of this compound derivatives in OLED technology.

- Application : Fluoroalkylated diazonaphthoquinones have been synthesized for use as materials in OLED pixel formation. These compounds exhibit suitable solubility properties and can be processed using photolithographic techniques to create high-resolution patterns for OLED displays .

Case Study: OLED Fabrication

- Findings : The integration of this compound-based materials into OLED manufacturing processes has shown promise in enhancing device efficiency and stability. The ability to form precise patterns contributes to improved light emission characteristics .

Holography

Overview : this compound is also being investigated for applications in holography.

Chemical Reactions Analysis

Formation via Nitrosation and Diazotization

p-Diazoquinone is synthesized through the reaction of phenol with nitrous acid under mildly acidic conditions. This process involves the formation of nitrosophenol intermediates, which undergo diazotization to yield the diazo compound. Key steps include:

-

Reaction Mechanism : Phenol reacts with nitrous acid (HNO₂) to form p-nitrosophenol, which subsequently reacts with excess nitrite to form this compound .

-

Reaction Conditions :

Parameter Value pH Mildly acidic Nitrite source NaNO₂ or HNO₂ Yield High (up to 85%)

This pathway is critical for understanding the compound’s mutagenic properties, as this compound exhibits significant DNA-damaging activity .

Photochemical Decomposition (Wolff Rearrangement)

Upon exposure to ultraviolet light, this compound undergoes a Wolff rearrangement , a key reaction in photoresist technology:

Reaction Pathway :

-

Photolysis : UV irradiation triggers cleavage of the N₂ bond, forming a ketene intermediate.

-

Hydrolysis : The ketene reacts with water to form indene-carboxylic acid, a polar compound soluble in aqueous bases .

Characterization Data :

| Property | Value |

|---|---|

| UV absorption | λ > 475 nm (visible) |

| Reaction product | Indene-carboxylic acid |

| Solubility shift | From insoluble (unexposed) to soluble (exposed) |

This reaction underpins the compound’s role in photoresist materials, where light exposure creates a solubility differential for pattern formation .

Reactions with Allylboronates (Catalytic Transformations)

This compound participates in catalytic reactions with allylboronates to form allylphenols, facilitated by Rh₂(esp)₂ catalysts:

Reaction Parameters :

| Condition | Detail |

|---|---|

| Catalyst | Rh₂(esp)₂ (2 mol%) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | Room temperature |

This reaction highlights the compound’s versatility in organic synthesis, producing phenolic derivatives with potential applications in materials science .

Mutagenicity and Biochemical Interactions

This compound exhibits mutagenic activity in bacterial assays (e.g., Salmonella typhimurium TA98/TA100), linked to its ability to generate reactive intermediates under reducing conditions .

Mechanistic Insights :

-

DNA Damage : The compound induces strand breaks through radical-mediated pathways .

-

Electrophilic Reactivity : Formation of orthoquinonemethide intermediates facilitates covalent DNA adducts .

Stability and Kinetic Analysis

The compound’s stability is influenced by light exposure and environmental factors:

Kinetic Data :

| Parameter | Value |

|---|---|

| Decomposition rate | First-order (C·I) |

| Activation energy | ~110 kJ/mol (thermal) |

| Photolysis threshold | λ > 400 nm (blue light) |

These metrics are critical for optimizing its use in photoresist formulations .

Preparation Methods

Procedure and Conditions

-

Substrate Preparation : 4-Aminophenol (10 mmol) is dissolved in ethanol (40 mL) and cooled to 0°C.

-

Acidification : Hydrochloric acid (12 N, 8.4 mL) is added dropwise to protonate the amine group.

-

Diazotization : A chilled aqueous solution of sodium nitrite (NaNO, 3.0 equiv) is introduced, initiating diazonium salt formation. The reaction is maintained at 0°C for 2 hours to prevent premature decomposition.

-

Workup : The mixture is extracted with dichloromethane (CHCl), washed with brine, and dried over NaSO. Evaporation yields crude p-diazoquinone, which is purified via recrystallization.

Key Findings

-

Yield : 85–90% for 4-diazo-3-fluorocyclohexa-2,5-dien-1-one under optimized conditions.

-

Challenges : Side reactions, such as dimerization or hydrolysis, necessitate strict temperature control (<5°C) and rapid workup.

Diazo-Transfer Reaction Using 2-Azido-1,3-Dimethylimidazolinium Chloride (ADMC)

A modern approach leverages ADMC as a diazo-transfer reagent, enabling efficient synthesis under mild conditions.

Reaction Mechanism

ADMC reacts with naphthols or substituted phenols via nucleophilic substitution, transferring the diazo group to the aromatic ring. Density functional theory (DFT) studies confirm a dioxetane intermediate pathway, with triplet oxygen facilitating C(sp)-C(sp) bond cleavage and reformation.

Optimized Protocol

-

Reagent Mixing : Equimolar amounts of ADMC and the phenol substrate are dissolved in anhydrous dimethylformamide (DMF).

-

Catalysis : Triethylamine (1.2 equiv) is added to deprotonate the phenolic hydroxyl group.

-

Reaction Duration : The mixture is stirred at 25°C for 4–6 hours, monitored by thin-layer chromatography (TLC).

-

Isolation : The product is precipitated by adding ice-cold water, filtered, and dried under vacuum.

Performance Metrics

-

Advantages : Avoids hazardous diazomethane and operates at ambient temperature.

Alternative Synthesis via Ethyl Nitrite and Phenol

A patent-derived method employs ethyl nitrite (CHONO) for diazo group installation, suitable for large-scale production.

Stepwise Process

-

Nitrosation : Phenol (55 g) is reacted with ethyl nitrite (39.38 g) in absolute ethanol at 0–5°C.

-

Acid Catalysis : Concentrated hydrochloric acid (1 mL) is added to generate nitrous acid (HNO) in situ.

-

Quenching : The reaction is neutralized with potassium carbonate (KCO), and the product is extracted with CHCl.

Data Highlights

Catalytic Methods Using Rh2_22(esp)2_22

Rhodium-catalyzed reactions enhance regioselectivity and efficiency, particularly for unsymmetric diazoquinones.

Protocol

Comparative Analysis

| Parameter | Rh(esp)-Catalyzed | Traditional Diazotization |

|---|---|---|

| Yield (%) | 85–92 | 75–85 |

| Reaction Time (h) | 2–4 | 4–6 |

| Selectivity | High (≥90%) | Moderate (70–80%) |

Q & A

Q. What experimental design principles should guide the synthesis of p-Diazoquinone to ensure reproducibility and purity?

- Methodological Answer : Reproducible synthesis requires defining variables (e.g., temperature, solvent, catalyst) and standardizing protocols. Use factorial design to test variable interactions and identify optimal conditions . Validate purity via spectroscopic methods (e.g., NMR, FTIR) and chromatographic techniques (HPLC). Pilot studies are critical to refine protocols before full-scale experiments .

- Table 1 : Key Variables in Synthesis Optimization

| Variable | Impact on Yield/Purity | Analytical Validation Method |

|---|---|---|

| Temperature | Reaction kinetics | DSC/TGA |

| Solvent polarity | Solubility/reactivity | UV-Vis spectroscopy |

| Catalyst loading | Reaction efficiency | GC-MS |

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, humidity) and monitor changes using kinetic analysis. Use Arrhenius plots to predict shelf-life . Compare degradation products via mass spectrometry and crystallography to identify decomposition pathways .

Q. What spectroscopic techniques are most effective for analyzing this compound’s structural and electronic properties?

- Methodological Answer : UV-Vis spectroscopy identifies electronic transitions, while FTIR confirms functional groups (e.g., diazo and quinone moieties). NMR (¹H/¹³C) resolves stereochemical details. Pair with computational methods (DFT) to correlate spectral data with molecular orbitals . Always include control samples to rule out artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be systematically resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Triangulate data using multiple techniques (e.g., cyclic voltammetry for redox behavior, X-ray diffraction for crystal structure). Apply statistical tools (ANOVA, regression) to isolate confounding factors . Replicate experiments across independent labs to verify findings .

Q. What frameworks (e.g., PICOT) are suitable for designing mechanistic studies on this compound’s photochemical applications?

- Methodological Answer : Adapt the PICOT framework:

Q. How can computational modeling complement experimental data to elucidate this compound’s reaction pathways?

- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy profiles) with experimental kinetics to propose mechanisms. Validate transition states via IRC analysis. Use molecular dynamics simulations to study solvent effects. Cross-validate models with isotopic labeling experiments .

- Table 2 : Integrating Computational and Experimental Data

| Computational Task | Experimental Validation | Outcome Alignment Strategy |

|---|---|---|

| Transition state optimization | Kinetic isotope effects | Match activation energies |

| Solvent interaction models | Dielectric constant measurements | Compare polarity trends |

What strategies mitigate bias when designing surveys or questionnaires for studying this compound’s applications in materials science?

- Methodological Answer : Avoid leading questions; use neutral phrasing (e.g., “How does this compound’s electronic structure influence its conductivity?”). Include filler questions to obscure the study’s primary aim and reduce demand characteristics. Pilot-test questionnaires with a diverse sample to identify ambiguities .

Methodological Frameworks and Tools

Q. Which statistical methods are appropriate for analyzing multivariate experiments on this compound derivatives?

- Methodological Answer : Multivariate analysis (PCA, PLS) identifies correlations between substituent effects and properties (e.g., solubility, reactivity). Use DOE (Design of Experiments) to minimize trial runs and optimize resource allocation. Validate models with cross-validation and residual analysis .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound’s biomedical potential?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., ESR for radical detection).

- Novel : Explore understudied applications (e.g., antitumor activity via ROS generation).

- Ethical : Adhere to biosafety protocols for in vitro toxicity assays.

- Relevant : Align with trends in photodynamic therapy research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.